![molecular formula C28H33N3O2 B572439 Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile CAS No. 1217481-09-8](/img/structure/B572439.png)
Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile is a complex organic compound with the molecular formula C28H33N3O2 and a molecular weight of 443.58 g/mol This compound is characterized by its unique structure, which includes two oxazoline rings and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazoline ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazoline oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxazoline compounds .
科学的研究の応用
Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it useful as a ligand in catalysis. The nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
類似化合物との比較
Similar Compounds
- 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
- 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]
Uniqueness
The tert-butyl groups also provide steric hindrance, influencing the compound’s chemical behavior and interactions .
特性
CAS番号 |
1217481-09-8 |
|---|---|
分子式 |
C28H33N3O2 |
分子量 |
443.6 g/mol |
IUPAC名 |
2-[4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]-2-[4-(4-tert-butylphenyl)-1,3-oxazolidin-2-ylidene]acetonitrile |
InChI |
InChI=1S/C28H33N3O2/c1-27(2,3)20-11-7-18(8-12-20)23-16-32-25(30-23)22(15-29)26-31-24(17-33-26)19-9-13-21(14-10-19)28(4,5)6/h7-14,23-24,30H,16-17H2,1-6H3 |
InChIキー |
MWECWWUUZLQWRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



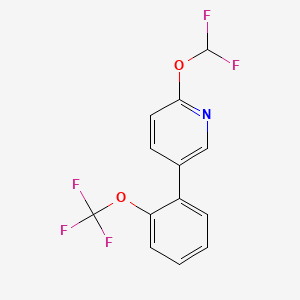
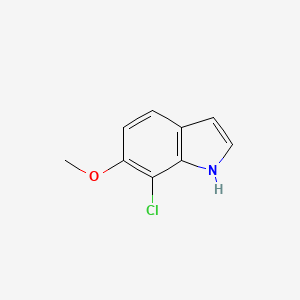
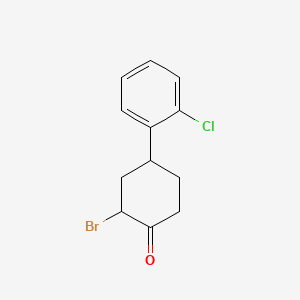

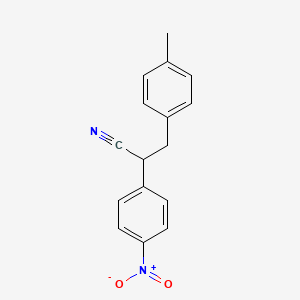
![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)
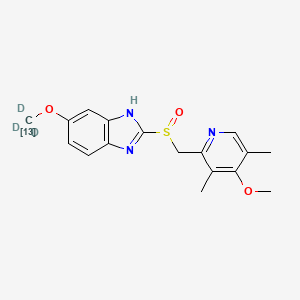
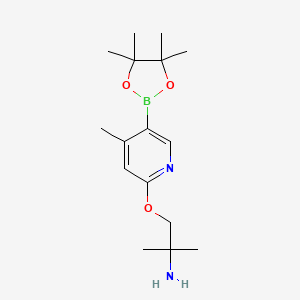
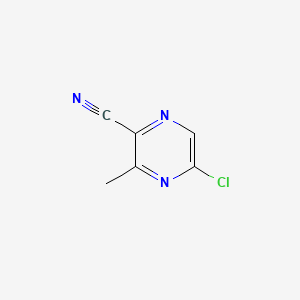
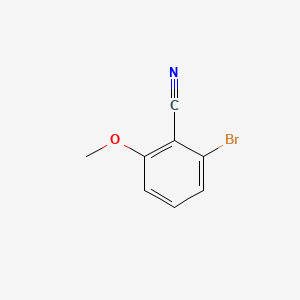
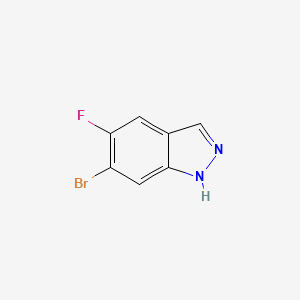
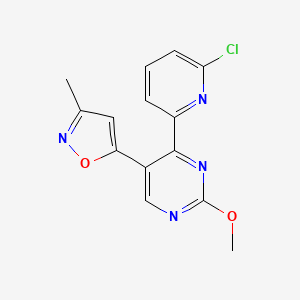
![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)
